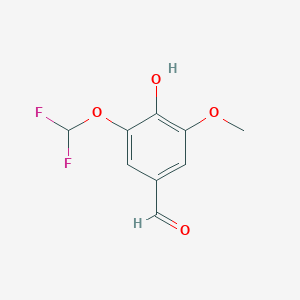

3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds with difluoromethoxy groups has been a subject of research. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . A method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .

科学的研究の応用

Synthesis and Anticancer Activity

A study detailed the synthesis of fluorinated benzaldehydes, including compounds closely related to 3-(Difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde, for use in creating fluoro-substituted stilbenes. These compounds were synthesized to produce analogues of anticancer combretastatins, demonstrating potent cell growth inhibitory properties similar to CA-4, a known anticancer agent (Lawrence et al., 2003).

Reductive Electrophilic Substitution

Research on derivatives of 3,4,5-trimethoxybenzaldehyde, a structurally similar compound, explored regioselective reductive electrophilic substitution. This process involves selectively removing and substituting the methoxy group, showcasing the compound's versatility in synthetic organic chemistry (Azzena et al., 1992).

Solid Phase Organic Synthesis

The use of electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis was investigated. These derivatives facilitate the synthesis of complex molecules by serving as pivotal intermediates, illustrating their importance in pharmaceutical and materials chemistry (Swayze, 1997).

Reaction with Alkynes, Alkenes, or Allenes

A study demonstrated the reactivity of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, leading to various organic compounds. The research highlights the potential of benzaldehyde derivatives in organic synthesis, particularly in the construction of complex molecular architectures (Kokubo et al., 1999).

Metabolism Study

Another study investigated the metabolism of benzaldoxime derivatives, indicating how such compounds are processed in biological systems. This research provides insights into the potential pharmacokinetics and toxicology of benzaldehyde derivatives (Pham-Huu-Chanh et al., 1970).

Safety and Hazards

特性

IUPAC Name |

3-(difluoromethoxy)-4-hydroxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-6-2-5(4-12)3-7(8(6)13)15-9(10)11/h2-4,9,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDSSDBNIAAOGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)OC(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)

![ethyl (2E)-2-{[2-(4-fluorobenzenesulfonyl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2629852.png)

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)

![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)

![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)